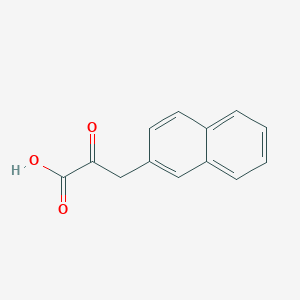

3-(Naphthalen-2-yl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

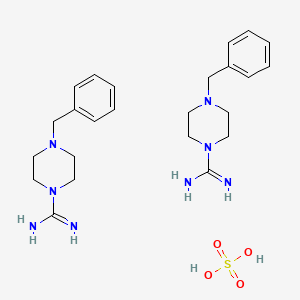

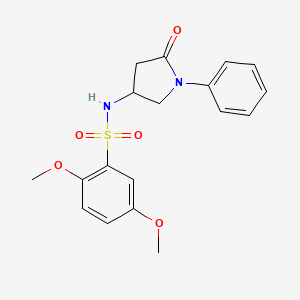

3-(Naphthalen-2-yl)-2-oxopropanoic acid is a chemical compound with the molecular formula C13H10O2 . It is also known as 3-Naphthalen-2-yl-acrylic acid .

Synthesis Analysis

The synthesis of naphthalene derivatives has been a topic of interest in various organic transformations . Naphthalene is produced by distillation and fractionation of petroleum or coal tar . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene core with a carboxylic acid group attached to one of the carbon atoms . The molecular weight of this compound is 198.223 .Chemical Reactions Analysis

Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .Applications De Recherche Scientifique

Organic Synthesis and Intermediates

3-(Naphthalen-2-yl)-2-oxopropanoic acid and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists, leverages the Diels−Alder reaction for efficient synthesis, offering improvements over previous methods in terms of yield and environmental impact (Ashworth et al., 2003).

Fluorescence Derivatization

The compound has been used in fluorescence derivatization of amino acids, highlighting its applicability as a fluorescent derivatizing agent. Such derivatized amino acids exhibit strong fluorescence, making them suitable for biological assays and studies requiring fluorescence detection (Frade et al., 2007).

Azo Dyes and Pigments

Derivatives of this compound have been utilized in the synthesis of novel azo dyes, demonstrating solvent-dependent color properties and potential applications in dyeing and pigmentation technologies. The synthesis and characterization of these dyes provide insights into the effects of structural modifications on color and stability, which are critical for textile and material sciences (Rufchahi & Gilani, 2012).

Chemosensing

The compound's derivatives have been explored for their chemosensing capabilities, particularly for detecting metal ions like Al(III). These sensors utilize fluorescence to detect and quantify metal ions in various environments, including biological systems, highlighting the compound's versatility in sensor development (Ding et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 3-(Naphthalen-2-yl)-2-oxopropanoic acid is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme plays a crucial role in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function and leading to changes in the cell’s lipid a biosynthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in lipid A biosynthesis . By interacting with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, the compound may disrupt the normal function of this pathway, leading to downstream effects on the cell’s outer membrane structure .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its disruption of lipid A biosynthesis . This could potentially alter the structure of the cell’s outer membrane, affecting its function and potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific characteristics of the cell or organism in which the compound is acting . .

Propriétés

IUPAC Name |

3-naphthalen-2-yl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZXBCWKXWCNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111726-64-8 |

Source

|

| Record name | 3-(naphthalen-2-yl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)

![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)